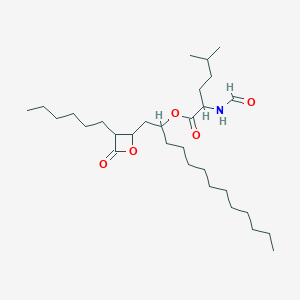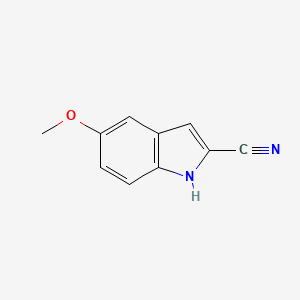![molecular formula C13H24Cl3N3 B12064357 N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)
N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl is a chemical compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl typically involves the reaction of 1-methylpiperazine with 4-formylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of an intermediate compound, which is then further reacted to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzenamines. These products have their own unique properties and applications in scientific research .
Scientific Research Applications
N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl include:
- 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C13H24Cl3N3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-methyl-4-[(4-methylpiperazin-1-yl)methyl]aniline;trihydrochloride |
InChI |
InChI=1S/C13H21N3.3ClH/c1-14-13-5-3-12(4-6-13)11-16-9-7-15(2)8-10-16;;;/h3-6,14H,7-11H2,1-2H3;3*1H |
InChI Key |
LSBVPZUVIGVCRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CN2CCN(CC2)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)

![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)





![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)


